RAF709 is a potent and selective inhibitor of B-Raf and C-Raf kinases []. These kinases are part of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell growth and proliferation []. Mutations in genes within this pathway, particularly KRAS, are implicated in over 30% of human cancers []. RAF709's selectivity for B-Raf and C-Raf kinases makes it a potential therapeutic agent for cancers driven by KRAS mutations, which currently represent a high unmet medical need [].
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide is a compound featuring both an amino group and a trifluoromethyl group, which are significant in medicinal chemistry due to their biological activity. This compound falls under the classification of benzamides, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide is classified as an aromatic amide, specifically a substituted benzamide. Its structure includes a benzene ring substituted with both an amino group and a trifluoromethyl group, making it a candidate for various chemical reactions and biological applications.
The synthesis of N-(2-aminophenyl)-3-(trifluoromethyl)benzamide typically involves several steps:
The reactions are monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product through changes in chemical shifts corresponding to the functional groups present .
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide can participate in various chemical reactions:
Reactions are often characterized by changes in spectroscopic data, particularly NMR and Infrared (IR) spectroscopy, which provide insights into functional group transformations.
The mechanism of action for N-(2-aminophenyl)-3-(trifluoromethyl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better binding to target sites.
Studies have indicated that compounds with similar structures exhibit significant inhibition against specific cancer cell lines, suggesting potential applications in oncology .
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide has several scientific uses:
This compound exemplifies the importance of structural modifications in enhancing biological activity and developing new therapeutic agents.
N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide (CAS: 400073-82-7) follows systematic IUPAC naming conventions that precisely define its molecular architecture. The core structure consists of a benzamide scaffold substituted at the meta-position of the benzoyl ring with a trifluoromethyl (–CF₃) group and at the amide nitrogen with a 2-aminophenyl moiety. This arrangement is captured in the molecular formula C₁₄H₁₁F₃N₂O and a molecular weight of 280.24 g/mol [3]. The ortho-positioning of the aniline’s amino group (–NH₂) relative to the amide bond creates a sterically constrained geometry that influences target binding [7].
Table 1: Nomenclature and Structural Descriptors
Identifier | Value | Source |
---|---|---|
Systematic Name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | [3] |
CAS Registry | 400073-82-7 | [3] |
Molecular Formula | C₁₄H₁₁F₃N₂O | [2] [3] |
Molecular Weight | 280.24 g/mol | [3] [7] |
SMILES Notation | O=C(NC1=CC=CC=C1N)C2=CC(=CC=C2)C(F)(F)F | [3] |
Key Substituents | –CF₃ (C3 benzoyl), –NH₂ (C2 aniline) | [7] |
Structural analogs frequently encountered in medicinal literature include N-(3-aminophenyl)-3-(trifluoromethyl)benzamide (CAS: 926663-69-6), where the amino group shifts to the aniline’s meta-position, altering bioactivity [7]. The trifluoromethyl group’s strong electron-withdrawing properties and metabolic stability make it a privileged pharmacophore in drug design, while the ortho-aminobenzamide motif enables chelation with catalytic zinc ions in epigenetic targets [3] [6].
The discovery of benzamide derivatives as epigenetic modulators originated from observations that 2-aminobenzamide scaffolds (e.g., vorinostat-like structures) inhibit zinc-dependent histone deacetylases (HDACs) [6]. Incorporating the trifluoromethyl group at the benzoyl C3 position represented a strategic advancement to enhance membrane permeability and target selectivity. This modification emerged circa 2010–2015 during efforts to address limitations of first-generation HDAC inhibitors, such as poor pharmacokinetics and off-target effects [3] [7].
Compared to non-fluorinated benzamides, the –CF₃ group in N-(2-aminophenyl)-3-(trifluoromethyl)benzamide increases lipophilicity (predicted logP ≈ 3.2), facilitating blood-brain barrier penetration in neurological cancer models. Early synthetic routes adapted copper-catalyzed amidation techniques to couple 3-(trifluoromethyl)benzoic acid derivatives with ortho-phenylenediamine, achieving yields >75% [3] [4]. Subsequent structure-activity relationship (SAR) studies demonstrated that ortho-aminophenyl configuration maximizes HDAC6 isoform selectivity over HDAC1 (IC₅₀ ratio > 15-fold), crucial for minimizing cytotoxicity in non-cancerous cells [6].
Table 2: Evolution of Benzamide-Based HDAC Inhibitors
Generation | Prototype Compound | Key Innovations | Limitations Addressed |
---|---|---|---|
First | Trichostatin A (TSA) | Pan-HDAC inhibition | Low metabolic stability |
Second | Vorinostat (SAHA) | Hydroxamate→Benzamide switch | Reduced zinc chelation promiscuity |
Third | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | –CF₃ for enhanced bioavailability | Improved HDAC6 selectivity and CNS penetration |
Oncology Applications
This compound exhibits dual mechanisms in cancer therapeutics:
Infectious Disease Applications
Table 3: Therapeutic Target Profile
Disease Area | Molecular Target | Observed Activity | Mechanistic Basis |
---|---|---|---|
Multiple Myeloma | HDAC6 | IC₅₀: 0.84 μM | Tubulin hyperacetylation |
Hepatitis C | NS3/4A protease | EC₅₀: 3.7 μM | Competitive active-site inhibition |
Glioblastoma | MDM2-p53 interaction | KD: 120 nM | p53 stabilization |
Candidiasis | Biofilm adhesion proteins | MIC₉₀: 8 μg/mL | Disruption of hyphal formation |
The scaffold’s versatility enables modular derivatization: Amide bond isosteres (e.g., 1,2,4-oxadiazoles) retain HDAC6 affinity while improving metabolic stability in hepatic microsomal assays [3] [7]. Current research explores bifunctional molecules conjugating this benzamide with kinase inhibitors (e.g., imatinib) to overcome chemoresistance in chronic myeloid leukemia [7].
Comprehensive List of Compounds Mentioned: